molecular formula C20H19N3O4 B2932107 4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105239-43-7

4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2932107
CAS No.: 1105239-43-7
M. Wt: 365.389
InChI Key: OZRJATCUAOCIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic molecules featuring a 1,2,4-oxadiazole scaffold fused with a 3,4-dihydro-2H-1,4-benzoxazin-3-one moiety. The structure includes a 4-ethoxyphenyl group at the 3-position of the oxadiazole ring and a methyl substituent at the 7-position of the benzoxazinone ring. These modifications are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

4-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-25-15-7-5-14(6-8-15)20-21-18(27-22-20)11-23-16-9-4-13(2)10-17(16)26-12-19(23)24/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRJATCUAOCIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethoxyphenyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs (Figure 1).

Compound Name Substituent on Oxadiazole Substituent on Benzoxazinone Molecular Formula Molecular Weight Key Features Source ID
4-{[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 4-Ethoxyphenyl 7-Methyl C20H19N3O4 365.39 Ethoxy group enhances lipophilicity; methyl improves steric stability. N/A
4-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 2,3-Dimethoxyphenyl 6-Methyl C20H19N3O5 381.38 Methoxy groups increase polarity; lower lipophilicity than ethoxy analog. [1]
4-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 3,4-Dimethoxyphenyl 7-Methyl C20H19N3O5 381.38 Ortho-methoxy substituents may hinder rotational freedom. [3]
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one 4-Methoxyphenyl None C18H15N3O4 337.33 Absence of 7-methyl group reduces steric bulk; methoxy less lipophilic than ethoxy. [4]

Figure 1. Structural analogs of the target compound.

Key Observations:

Substituent Effects on Lipophilicity: The ethoxy group in the target compound (C2H5O) confers higher lipophilicity compared to methoxy (CH3O) analogs . This may enhance membrane permeability but reduce aqueous solubility.

Steric and Conformational Influences: The 7-methyl group in the target compound and analogs likely stabilizes the benzoxazinone ring, reducing conformational flexibility. Ortho-substituted methoxy groups (e.g., 2,3-dimethoxy in ) may restrict rotation, affecting binding pocket interactions.

Biological Implications :

  • While direct activity data are unavailable, structurally related compounds in patents (e.g., imidazolidine-dione derivatives ) suggest oxadiazole-bearing molecules are prioritized for their pharmacophore versatility. The ethyl group in the target compound could prolong metabolic stability compared to methyl analogs .

Synthetic Accessibility :

  • Analogs with methoxy groups (e.g., ) are commercially available as research chemicals, indicating established synthetic routes. Ethoxy derivatives may require specialized alkoxylation steps.

Biological Activity

The compound 4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes an oxadiazole moiety known for its diverse biological activities. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the oxadiazole ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives.
  • Formation of the benzoxazine structure : This step often involves condensation reactions that link the oxadiazole with a benzoxazine scaffold.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance:

  • Compounds containing oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
5aMCF-70.48
5bU-9370.78
ReferenceDoxorubicin1.93

These results indicate that compounds with similar structures to our target compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

The proposed mechanisms by which oxadiazole derivatives exert their anticancer effects include:

  • Inhibition of cell proliferation : Studies show that these compounds can arrest the cell cycle at the G1 phase.
  • Induction of apoptosis : Flow cytometry assays have demonstrated increased caspase activity leading to programmed cell death .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A study published in MDPI demonstrated that certain oxadiazole derivatives exhibited greater cytotoxicity than standard chemotherapeutics like doxorubicin against leukemia and breast cancer cell lines .
  • Molecular Docking Studies : Research involving molecular docking has suggested strong interactions between oxadiazole derivatives and target proteins involved in cancer progression, indicating their potential as lead compounds for drug development .
  • Comparative Analysis : In a comparative analysis, derivatives with electron-withdrawing groups at specific positions on the aromatic ring showed enhanced biological activity compared to their counterparts without such modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.